
2-Amino-3-(tert-butyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(tert-butyl)benzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, where the amino group is positioned at the second carbon and the tert-butyl group at the third carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with tert-butylamine, followed by reduction of the nitro group to an amino group. The reaction typically involves the use of reducing agents such as iron powder and acetic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of catalytic hydrogenation for the reduction step can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be utilized to enhance the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Amino-3-(tert-butyl)benzoic acid.
Reduction: 2-Amino-3-(tert-butyl)benzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Amino-3-(tert-butyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(tert-butyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reductive amination, the compound forms an imine intermediate with an amine, which is then reduced to form a secondary or tertiary amine. This process involves the formation of a C=N bond, followed by its reduction to a C-N bond using reducing agents such as sodium cyanoborohydride .
Comparación Con Compuestos Similares
3-tert-Butylbenzaldehyde: Similar structure but lacks the amino group, making it less versatile in certain chemical reactions.
4-tert-Butylbenzaldehyde: The tert-butyl group is positioned differently, affecting its reactivity and applications.
2-Amino-4-(tert-butyl)benzaldehyde: Similar to 2-Amino-3-(tert-butyl)benzaldehyde but with the tert-butyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to the specific positioning of the amino and tert-butyl groups, which influence its reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-amino-3-tert-butylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-7H,12H2,1-3H3 |
Clave InChI |
CXYJIHYPSGCWPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




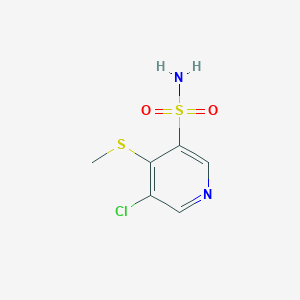

![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
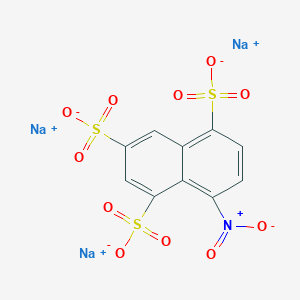
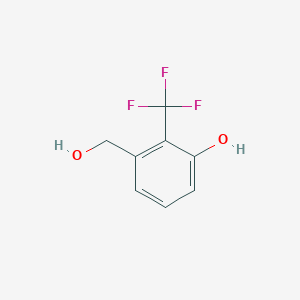
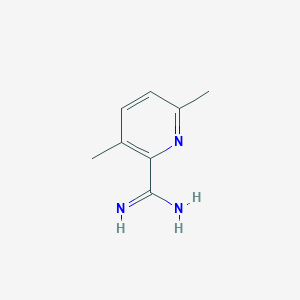

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)
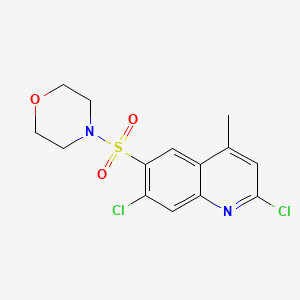
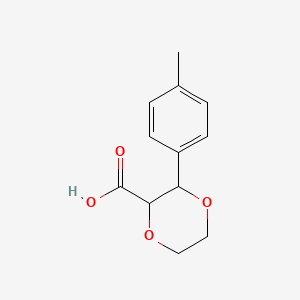
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
